molecular formula C9H9BrO3 B13672907 (R)-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

(R)-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

Cat. No.: B13672907
M. Wt: 245.07 g/mol
InChI Key: KZCAZKFODKADRN-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chiral benzodioxane derivative with a bromine substituent at the 8-position and a hydroxymethyl group at the 2-position of the fused 1,4-dioxane ring. The (R)-configuration at the 2-position introduces stereochemical specificity, which is critical for its interactions in biological systems or asymmetric synthesis. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the development of kinase inhibitors or HDAC (histone deacetylase) inhibitors, where its bromine substituent enhances electrophilic reactivity and lipophilicity .

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

[(3R)-5-bromo-2,3-dihydro-1,4-benzodioxin-3-yl]methanol

InChI

InChI=1S/C9H9BrO3/c10-7-2-1-3-8-9(7)13-6(4-11)5-12-8/h1-3,6,11H,4-5H2/t6-/m1/s1

InChI Key

KZCAZKFODKADRN-ZCFIWIBFSA-N

Isomeric SMILES

C1[C@H](OC2=C(O1)C=CC=C2Br)CO

Canonical SMILES

C1C(OC2=C(O1)C=CC=C2Br)CO

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often begins from substituted dihydroxybenzoic acids or related phenolic precursors. For example, 2,3-dihydroxybenzoic acid derivatives can be esterified under acidic conditions (e.g., refluxing methanol with concentrated sulfuric acid) to form methyl esters, which serve as key intermediates.

Cyclization to Form the Dioxin Ring

The cyclization to form the 1,4-dioxin ring is typically achieved through alkylation with dihaloalkanes such as 1,2-dibromoethane in the presence of a base like potassium carbonate. This step generates the cyclic ether structure characteristic of the benzo[b]dioxin system.

Installation of the Chiral Methanol Group

The chiral (R)-methanol substituent at position 2 is introduced via stereoselective epoxide ring opening or glycidyl ether intermediates. A patented process describes the use of (R)-glycidyl aryl sulfonates, such as (R)-glycidyl-3-nitrobenzenesulfonate, which react with phenolic intermediates in the presence of bases (e.g., NaOH, KOH, or LiOH) in aqueous or alcoholic solvents to yield a mixture of stereoisomers. Subsequent separation or selective reaction conditions favor the (R)-enantiomer.

This process avoids lengthy protection-deprotection sequences and uses relatively cost-effective reagents, making it suitable for scale-up and commercial manufacture.

Representative Synthetic Scheme (Summary)

Step Reaction Type Reagents/Conditions Outcome
1 Esterification Methanol, conc. H2SO4, reflux Methyl ester of dihydroxybenzoic acid
2 Cyclization (O-alkylation) 1,2-Dibromoethane, K2CO3, solvent Formation of 2,3-dihydrobenzo[b]dioxin ring
3 Bromination Br2 or NBS, controlled temperature 8-Bromo substituted dioxin derivative
4 Chiral methanol installation (R)-glycidyl aryl sulfonate, base (NaOH/KOH/LiOH), aqueous/alcoholic solvent (R)-8-Bromo-2,3-dihydrobenzo[b]dioxin-2-yl)methanol

In-Depth Research Findings and Analysis

  • The use of (R)-glycidyl sulfonates as chiral epoxide precursors is a key innovation that provides enantioselectivity in the synthesis of the methanol group.
  • The reaction conditions for the base-mediated ring opening are optimized to balance yield and stereoselectivity, with typical molar equivalents of base ranging from 3 to 5 relative to the epoxide intermediate.
  • The bromination step requires careful control to avoid side reactions, and the regioselectivity is influenced by the electronic properties of the dioxin ring system.
  • The synthetic route is amenable to scale-up, as it avoids expensive reagents and complex protection strategies common in other methods.

Comparative Notes on Alternative Methods

Method Advantages Disadvantages
Protection-deprotection route High purity intermediates possible Lengthy, costly, multiple steps
Direct epoxide ring opening Enantioselective, cost-effective Requires precise control of conditions
Electrophilic bromination Straightforward, regioselective Risk of polybromination if uncontrolled

Chemical Reactions Analysis

Types of Reactions

®-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield ®-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)formaldehyde or ®-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)carboxylic acid .

Scientific Research Applications

®-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with specific molecular targets. The bromine atom and the methanol group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

The compound belongs to a broader class of 2,3-dihydrobenzo[b][1,4]dioxin derivatives, which are characterized by a fused benzene-dioxane ring system. Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol Br at 6-position, (R)-configuration C₉H₉BrO₃ 245.07 Positional isomer; bromine at 6-position alters electronic distribution
(R)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol Cl at 6-position, (R)-configuration C₉H₉ClO₃ 200.62 Smaller halogen substituent; reduced steric hindrance compared to Br
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanol No halogen, (R/S)-configuration C₉H₁₀O₃ 166.17 Baseline structure; used to study bromine’s impact on reactivity
(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol Br at 7-position C₉H₉BrO₃ 245.07 Bromine position affects ring strain and NMR chemical shifts

Physicochemical Properties

NMR Spectral Data: Target Compound: Expected signals include a deshielded hydroxymethyl proton (δ ~3.70–4.00 ppm) and aromatic protons influenced by bromine’s electron-withdrawing effect (δ ~6.80–7.50 ppm) . 6-Bromo Isomer: Distinct splitting patterns (e.g., ABX systems) due to asymmetric bromine placement . Non-Halogenated Analog: Simpler spectra with fewer coupling interactions .

Lipophilicity and Solubility: Bromine increases logP (e.g., target compound: ~2.5) compared to non-brominated analogs (logP ~1.2), enhancing membrane permeability but reducing aqueous solubility .

Biological Activity

(R)-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C9_9H9_9BrO3_3
  • Molecular Weight : 245.07 g/mol
  • CAS Number : 2165795-95-7

Biological Activity Overview

The biological activity of (R)-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has been investigated in various studies focusing on its antioxidant , antibacterial , and anticancer properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The antioxidant activity can be assessed using methods such as the DPPH radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay. While specific data for (R)-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is limited, related compounds have shown promising results in these assays.

Antibacterial Activity

Antibacterial studies have demonstrated that derivatives of benzo[b][1,4]dioxin structures possess notable antibacterial effects against various pathogens. For instance:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)0.22 mg/mL
Escherichia coli0.44 mg/mL

These findings suggest that (R)-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol may exhibit similar antibacterial properties due to its structural analogies.

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro studies on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The results from these studies indicate that:

Cell Line IC50_{50} (µM)
HeLa15.5
A54912.3

These values suggest that the compound may inhibit cell proliferation effectively at relatively low concentrations.

Case Studies and Research Findings

  • Study on Antioxidant and Antibacterial Activities :
    A study evaluated the methanolic extracts of various compounds related to benzo[b][1,4]dioxins for their antioxidant and antibacterial activities. The findings indicated a strong correlation between structural features and bioactivity .
  • Anticancer Evaluation :
    In a recent study examining the effects of dioxin derivatives on cancer cell lines, it was found that modifications in the dioxin structure significantly influenced their cytotoxicity against cancer cells .
  • Structure-Activity Relationship (SAR) :
    Investigations into the SAR of similar compounds revealed that substitutions on the benzene ring could enhance or diminish biological activity. This knowledge is crucial for optimizing the efficacy of (R)-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via oxidation of precursors using 3-chloroperoxybenzoic acid in dichloromethane under reflux conditions . Purification involves column chromatography and recrystallization. Purity is assessed via HPLC (≥98%) and confirmed by NMR (e.g., 1^1H and 13^{13}C) and mass spectrometry .
  • Key Data :

ParameterValueSource
Oxidation Reagent3-Chloroperoxybenzoic acid
SolventDichloromethane
Yield70-85% (lab-scale)

Q. How is the stereochemical configuration (R) confirmed in this compound?

  • Methodology : Chiral HPLC or polarimetry is used to determine enantiomeric excess. X-ray crystallography or NOESY NMR can resolve the absolute configuration . Computational methods (e.g., DFT) may corroborate experimental data .

Q. What biological activities have been reported for this compound?

  • Findings : Preliminary studies suggest antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL) and antifungal properties (e.g., Candida albicans inhibition at 32 µg/mL) . Anticancer assays (e.g., MTT on HeLa cells) show moderate cytotoxicity (IC50_{50}: 50–75 µM) .
  • Mechanistic Hypothesis : Bromine’s halogen bonding and the methanol group’s hydrophilicity may enhance target binding and cellular uptake .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize reaction pathways for synthesizing this compound?

  • Methodology : DFT/B3LYP with a 6-311++G(d,p) basis set calculates transition states and intermediates to identify energy barriers. For example, optimizing bromination steps or diastereomeric transition states reduces side products .
  • Data Application :

Computational ParameterValue
Basis Set6-311++G(d,p)
Energy Barrier (ΔG)25–30 kcal/mol for key steps

Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy?

  • Approach :

Pharmacokinetic Profiling : Assess solubility (logP: ~1.6) and metabolic stability using liver microsomes .

Structural Analog Comparison : Compare bromo vs. chloro analogs (e.g., 6-chloro derivative) to identify substituent effects on bioavailability .

In Vivo Models : Use zebrafish or murine models to evaluate toxicity (LD50_{50}) and biodistribution .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Mechanistic Insight : Bromine’s electronegativity and leaving-group ability enable efficient Pd-catalyzed coupling. For example, coupling with arylboronic acids yields biaryl derivatives (yield: 60-80%) under mild conditions (50°C, 12h) .

Comparative and Environmental Studies

Q. How do halogen substitutions (Br vs. Cl/F/I) alter biological and physicochemical properties?

  • SAR Analysis :

HalogenLogPMIC (µg/mL)IC50_{50} (µM)
Br1.68–1650–75
Cl1.416–3275–100
F1.2>64>100
  • Bromine’s larger atomic radius enhances hydrophobic interactions, improving potency .

Q. What experimental designs assess environmental fate and ecotoxicology of this compound?

  • Framework :

  • Abiotic Degradation : Hydrolysis (pH 5–9, 25°C) and photolysis studies .
  • Biotic Transformation : Use soil microcosms to track metabolites (e.g., debromination products) via LC-MS .
  • Ecotoxicology : Daphnia magna acute toxicity (EC50_{50}) and algal growth inhibition tests .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported antimicrobial activity across studies?

  • Resolution Steps :

Standardize Assays : Use CLSI guidelines for MIC determination.

Control for Stereochemistry : Ensure enantiomeric purity (e.g., >99% ee via chiral HPLC) .

Strain Variability : Test across clinically relevant strains (e.g., MRSA vs. S. epidermidis) .

Methodological Resources

  • Spectral Data : NMR (1^1H: δ 4.35–4.50 ppm for dioxane protons; 13^{13}C: δ 70–75 ppm for CH2_2O) .
  • Toxicity Guidelines : Follow OECD 423 (acute oral toxicity) and EPA ECOTOX protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.